Cas no 62910-63-8 (Benzoyl chloride, 5-bromo-2-methoxy-)

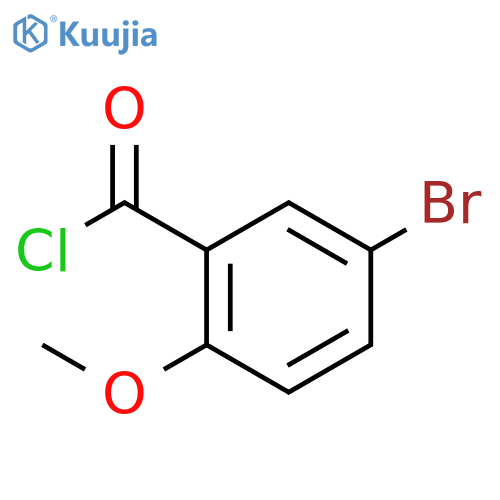

62910-63-8 structure

商品名:Benzoyl chloride, 5-bromo-2-methoxy-

Benzoyl chloride, 5-bromo-2-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 5-bromo-2-methoxy-

- 5-bromo-2-methoxyBenzoyl chloride

- SCHEMBL477809

- JBDMIOCVPSFJPW-UHFFFAOYSA-N

- AKOS000296495

- 62910-63-8

- DA-37821

-

- インチ: InChI=1S/C8H6BrClO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3

- InChIKey: JBDMIOCVPSFJPW-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)Br)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 247.92398

- どういたいしつりょう: 247.92397g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

Benzoyl chloride, 5-bromo-2-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001099-1g |

5-Bromo-2-methoxybenzoyl chloride |

62910-63-8 | 97% | 1g |

$1519.80 | 2023-09-01 | |

| Alichem | A015001099-250mg |

5-Bromo-2-methoxybenzoyl chloride |

62910-63-8 | 97% | 250mg |

$480.00 | 2023-09-01 | |

| Alichem | A015001099-500mg |

5-Bromo-2-methoxybenzoyl chloride |

62910-63-8 | 97% | 500mg |

$855.75 | 2023-09-01 |

Benzoyl chloride, 5-bromo-2-methoxy- 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

62910-63-8 (Benzoyl chloride, 5-bromo-2-methoxy-) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量